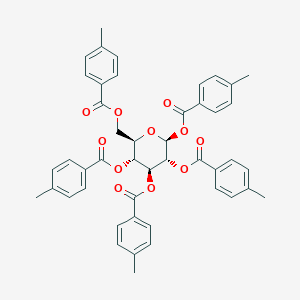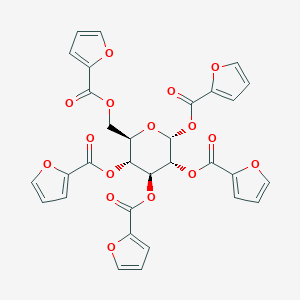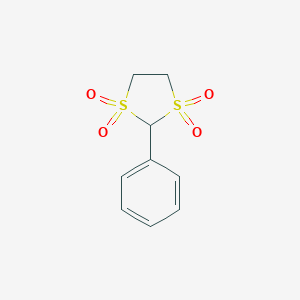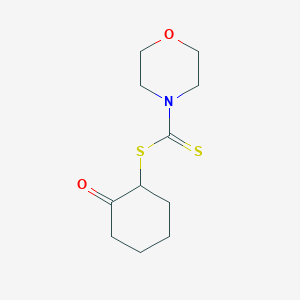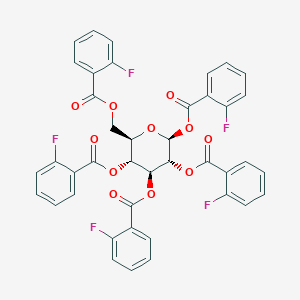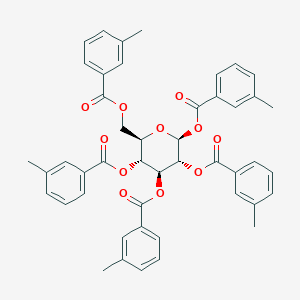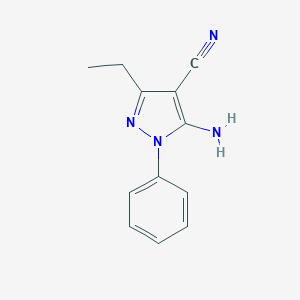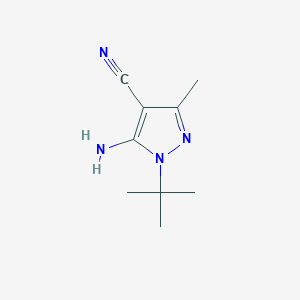
3-Bromo-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(1,3-thiazol-2-yl)benzamide: is a heterocyclic organic compound that features a thiazole ring attached to a benzamide moiety with a bromine atom at the third position of the benzene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The benzamide moiety is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Coupling Reaction: The brominated benzamide is then coupled with the thiazole ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-N-(1,3-thiazol-2-yl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and biological activity.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles or nucleophiles to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Benzamides: Products where the bromine atom is replaced by other functional groups.
Oxidized/Reduced Thiazoles: Products with altered oxidation states of the thiazole ring.
科学的研究の応用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as ligands in catalytic reactions.
Biology:
Antimicrobial Agents: Investigated for their potential antimicrobial properties against various bacterial and fungal strains.
Enzyme Inhibitors: Studied as inhibitors of specific enzymes involved in metabolic pathways.
Medicine:
Drug Development: Explored for their potential as lead compounds in the development of new pharmaceuticals, particularly for their anti-inflammatory and anticancer activities.
Industry:
Dye Synthesis: Utilized in the synthesis of dyes and pigments due to their chromophoric properties.
Material Science:
作用機序
The mechanism of action of 3-Bromo-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
類似化合物との比較
- 2-Bromo-N-(1,3-thiazol-2-yl)benzamide
- 4-Bromo-N-(1,3-thiazol-2-yl)benzamide
- 3-Chloro-N-(1,3-thiazol-2-yl)benzamide
Comparison:
- Position of Halogen: The position of the halogen atom (bromine or chlorine) on the benzene ring can significantly influence the compound’s reactivity and biological activity.
- Electronic Effects: The presence of different halogens (bromine vs. chlorine) can affect the electronic properties of the compound, potentially altering its interaction with molecular targets.
- Biological Activity: Variations in the halogen position and type can lead to differences in antimicrobial, anticancer, and other biological activities.
特性
IUPAC Name |
3-bromo-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-6H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACCKOLABKUXRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methyl-3-[(4-methylphenyl)sulfonyl]-1,7-octadien-4-ol](/img/structure/B420314.png)
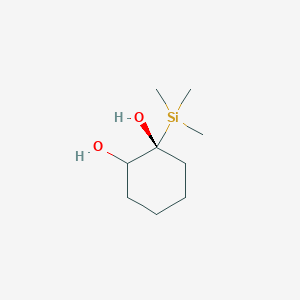
![O-[2-(benzylsulfanyl)-1-(4-bromophenyl)vinyl] 4-morpholinecarbothioate](/img/structure/B420317.png)
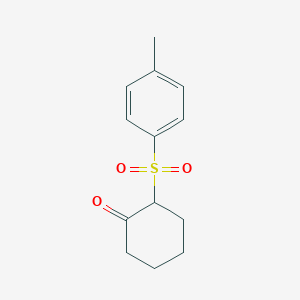
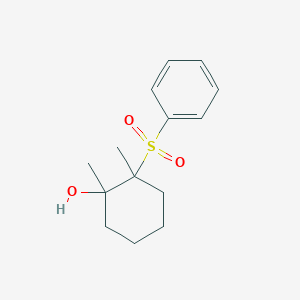
![1-[(4-Tert-butyl-1-cyclohexen-1-yl)sulfonyl]-4-methylbenzene](/img/structure/B420323.png)
